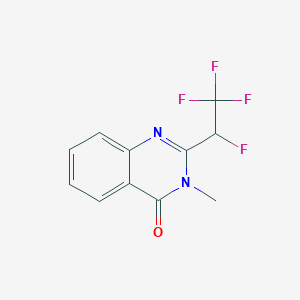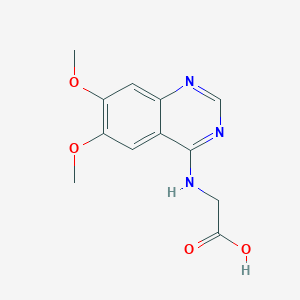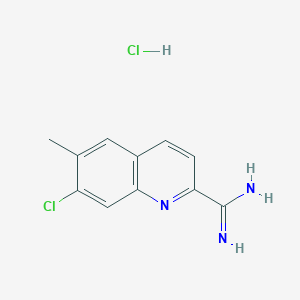
(R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 6th position of the naphthalene ring.
Methoxylation: Introduction of the methoxy group at the 7th position.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Amination: Introduction of the amine group at the 1st position.
Each of these steps requires specific reaction conditions, such as the use of brominating agents (e.g., bromine or N-bromosuccinimide), methoxylating agents (e.g., methanol in the presence of a catalyst), reducing agents (e.g., hydrogen gas with a palladium catalyst), and aminating agents (e.g., ammonia or amines).
Industrial Production Methods
Industrial production of ®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydronaphthalene ring or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学研究应用
®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of ®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group at the 7th position.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom at the 6th position.
6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the amine group at the 1st position.
Uniqueness
®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific combination of functional groups and their positions on the tetrahydronaphthalene ring
属性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
(1R)-6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
InChI 键 |
YLGNAIPBTRAJLB-SNVBAGLBSA-N |
手性 SMILES |
COC1=C(C=C2CCC[C@H](C2=C1)N)Br |
规范 SMILES |
COC1=C(C=C2CCCC(C2=C1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)
![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)

![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)

![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)
![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)

